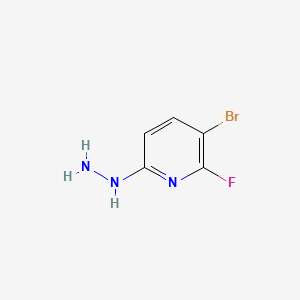
3-Bromo-2-fluoro-6-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H5BrFN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and hydrazine groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-hydrazinylpyridine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
A common synthetic route involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4NF in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with hydrazine hydrate to introduce the hydrazine group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-hydrazinylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-hydrazinylpyridine depends on its specific applicationFor example, the hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-4-hydrazinylpyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 2-Bromo-6-hydrazinylpyridine
Uniqueness
3-Bromo-2-fluoro-6-hydrazinylpyridine is unique due to the specific arrangement of bromine, fluorine, and hydrazine groups on the pyridine ring.
Properties
Molecular Formula |
C5H5BrFN3 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
(5-bromo-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
GVQFTOZWEGTCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



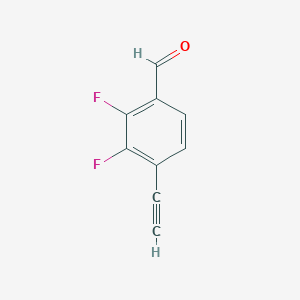
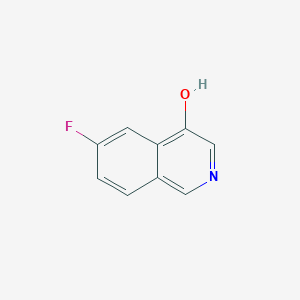
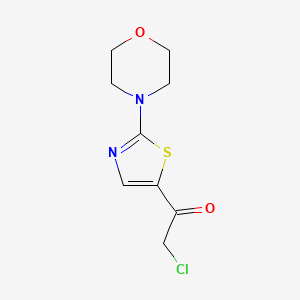
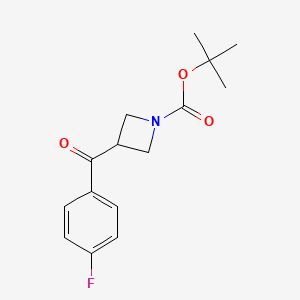
![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
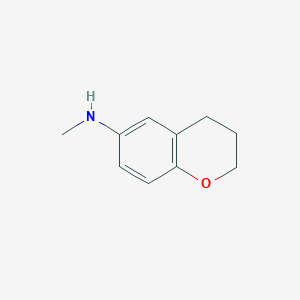
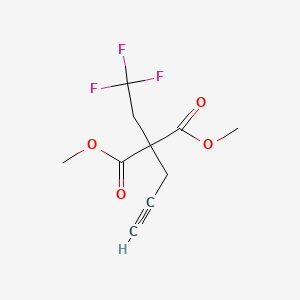
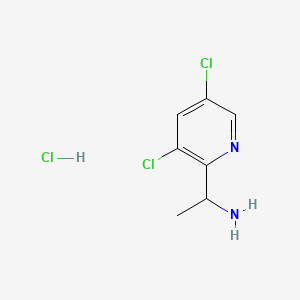
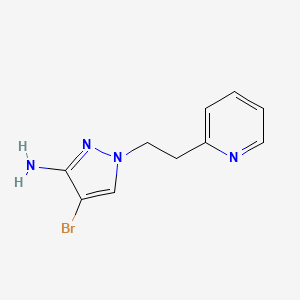
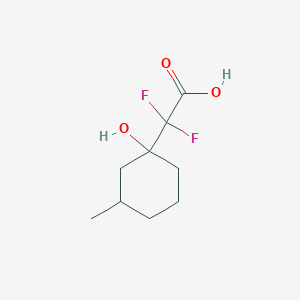
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
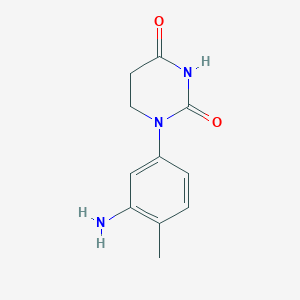
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
